

An In-depth Technical Guide to DABSO: A Stable Sulfur Dioxide Surrogate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dabso*

Cat. No.: *B10857602*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide), commonly known as **DABSO**. It serves as a stable, solid surrogate for gaseous sulfur dioxide, offering significant advantages in safety and handling for a variety of chemical syntheses. This document covers its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and visualizes key synthetic pathways.

Core Chemical and Physical Properties

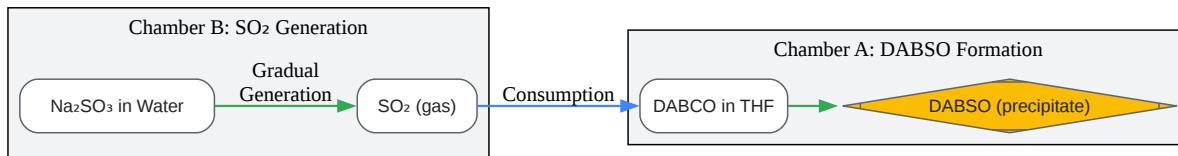
DABSO is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.^[1] This adduct is a bench-stable, colorless crystalline solid, which makes it a convenient and safer alternative to using hazardous gaseous SO₂.^{[2][3]}

Property	Value	Reference
CAS Number	119752-83-9	
Molecular Formula	C ₆ H ₁₂ N ₂ O ₄ S ₂	[1] [4]
Molecular Weight	240.3 g/mol	[1]
Appearance	Colorless crystalline solid	[2] [3]
Melting Point	112–114°C (with decomposition)	[1]
Solubility	Moderately soluble in polar aprotic solvents (e.g., DMF, acetonitrile); poorly soluble in nonpolar solvents (e.g., hexane).	[1]
Hygroscopicity	Hygroscopic	[1]

Spectral Data	Value	Reference
Infrared (KBr)	v(SO ₂) asymmetric stretch: 1320 cm ⁻¹ ; v(SO ₂) symmetric stretch: 1145 cm ⁻¹	[1]
¹³ C NMR (DMSO-d ₆)	46.8 ppm (DABCO carbons)	[1]

Synthesis of DABSO

A convenient and safe multigram synthesis of **DABSO** has been developed to avoid the direct handling of toxic SO₂ gas. This method utilizes a two-chamber reactor where SO₂ is generated from sodium sulfite and consumed in a separate chamber.[\[5\]](#)[\[6\]](#)


Materials:

- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Sodium sulfite (Na₂SO₃)

- Tetrahydrofuran (THF)
- Water
- Symmetrical two-chamber reactor with septa
- Teflon-coated oval stirring bars

Procedure:

- Charge one chamber (Chamber A) of the two-chamber reactor with DABCO (5.050 g, 45 mmol) and a stirring bar.
- Charge the other chamber (Chamber B) with sodium sulfite (12.480 g, 99 mmol, 2.2 equiv) and a stirring bar.
- Seal both chambers with screw caps fitted with septa.
- Evacuate the reactor and backfill with nitrogen. Repeat this cycle three times.
- Under a positive nitrogen pressure, add THF (60 mL) to Chamber A via syringe.
- Similarly, add water (40 mL) to Chamber B.
- The gradual generation of SO_2 in Chamber B and its consumption in Chamber A leads to the precipitation of **DABSO**.
- The reaction is performed at room temperature.
- After completion, the solid **DABSO** can be isolated. This protocol can be scaled up to a 10 g scale, providing a quantitative yield after overnight drying.[\[6\]](#)

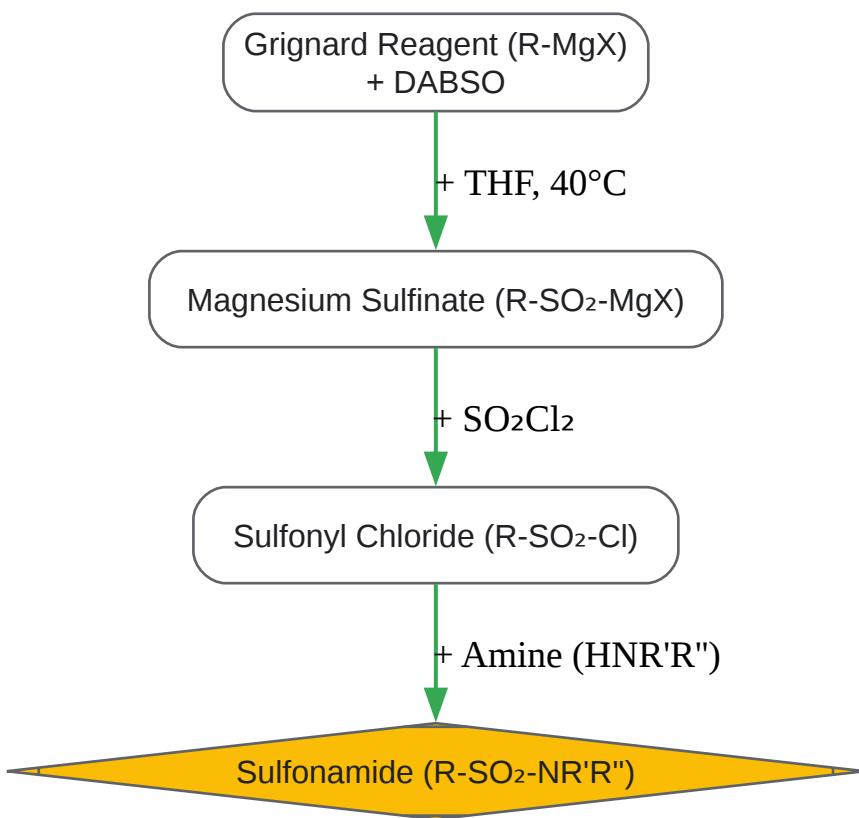
[Click to download full resolution via product page](#)

Workflow for the two-chamber synthesis of **DABSO**.

Applications in Organic Synthesis

DABSO is a versatile reagent primarily used as a source of sulfur dioxide in various organic transformations.[7][8] It facilitates the synthesis of a wide range of sulfur-containing compounds, including sulfonamides, sulfamides, and sulfones, which are important scaffolds in pharmaceuticals and materials science.[9][10]

DABSO enables a convenient one-pot synthesis of sulfonamides from Grignard reagents, avoiding the use of gaseous SO_2 .[2][3][11] The process involves the formation of a sulfinic intermediate, which is then converted to the final sulfonamide.


Experimental Protocol: One-Pot Sulfonamide Synthesis[3]

Materials:

- Grignard reagent (e.g., Aryl magnesium bromide)
- **DABSO**
- Anhydrous Tetrahydrofuran (THF)
- Sulfuryl chloride (SO_2Cl_2)
- Amine

Procedure:

- To a solution of the Grignard reagent (1.0 equiv) in THF, add **DABSO** (2.5 equiv).
- Stir the reaction mixture at 40 °C for 1 hour to form the magnesium sulfinate intermediate.
- Add sulfonyl chloride (1.0 equiv) to the reaction mixture.
- Allow the mixture to warm to room temperature.
- Add the desired amine (10 equiv) to the mixture to form the sulfonamide product.
- Isolate and purify the product. Yields for this process are typically in the range of 50-80%.[\[2\]](#)

[Click to download full resolution via product page](#)

One-pot synthesis of sulfonamides using **DABSO**.

DABSO can be used in a one-pot, three-component synthesis of sulfones.[\[12\]](#) This method involves the reaction of organometallic reagents with **DABSO** to form metal sulfinate, which are then trapped *in situ* with various carbon electrophiles.

Experimental Protocol: Three-Component Sulfone Synthesis[\[12\]](#)

Materials:

- Organometallic reagent (Grignard or organolithium, 1 equiv)
- **DABSO** (1 equiv)
- Anhydrous Tetrahydrofuran (THF)
- Carbon electrophile (e.g., benzyl bromide, 3-5 equiv)
- Dimethylformamide (DMF)

Procedure:

- Add the organometallic reagent to a solution of **DABSO** in THF at -40 °C to generate the metal sulfinate.
- Add the carbon electrophile and DMF to the reaction mixture.
- Heat the reaction mixture to 120 °C using microwave irradiation for 3 hours.
- Isolate and purify the sulfone product.

Logical flow for three-component sulfone synthesis.

Role in Transition Metal-Catalyzed Reactions

DABSO has proven to be an effective SO₂ surrogate in transition metal-catalyzed cross-coupling reactions.[\[13\]](#) This has enabled the development of novel methods for the synthesis of sulfones and sulfonyl fluorides from substrates like aryl halides and aryl boronic acids, using catalysts based on palladium, copper, cobalt, and iridium.[\[13\]](#)

Biological Signaling Pathways of Sulfur Dioxide

While **DABSO** itself is a reagent for synthesis, its role as an SO₂ donor connects it to the biological activities of sulfur dioxide. SO₂ is now recognized as a gasotransmitter, similar to

nitric oxide and carbon monoxide, and is involved in various physiological processes.[14] Its biological effects are mediated through several signaling pathways, including:

- Redox Pathways: Involved in protective effects against myocardial ischemia-reperfusion injury and atherosclerosis.[14]
- Ion Channels: L-type calcium and ATP-sensitive potassium channels are involved in the vasorelaxant effects of SO₂.[14]
- MAPK Pathway: Plays a role in vascular remodeling and smooth muscle cell proliferation. [14]

Understanding these pathways is crucial for researchers in drug development, as the sulfonyl-containing compounds synthesized using **DABSO** may interact with these biological targets.

Conclusion

DABSO is a highly valuable reagent for modern organic synthesis, providing a safe and convenient alternative to gaseous sulfur dioxide. Its stability, ease of handling, and versatility in a wide range of reactions, including one-pot and transition metal-catalyzed processes, make it an indispensable tool for chemists. For professionals in drug discovery and development, the ability to efficiently synthesize diverse sulfonyl-containing molecules opens up new avenues for creating novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dabso () for sale [vulcanchem.com]
- 2. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]
- 3. afinitica.com [afinitica.com]

- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DABSO as a SO₂ gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. DABSO as a SO₂ gas surrogate in the synthesis of organic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DABSO - Enamine [enamine.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Signal pathways involved in the biological effects of sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to DABSO: A Stable Sulfur Dioxide Surrogate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10857602#dabso-cas-number-and-chemical-formula\]](https://www.benchchem.com/product/b10857602#dabso-cas-number-and-chemical-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com